4-Fluorobenzofuran-7-carbaldehyde

Descripción

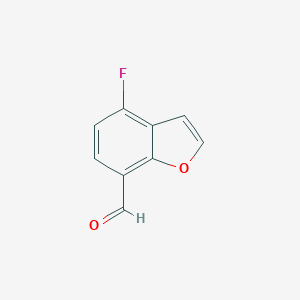

4-Fluorobenzofuran-7-carbaldehyde (CAS: 555155-07-2) is a fluorinated heterocyclic compound featuring a benzofuran core substituted with a fluorine atom at position 4 and an aldehyde group at position 7. Its molecular formula is C₉H₅FO₂, with a molar mass of 164.13 g/mol. This compound is commercially available for research and industrial applications, with suppliers offering purities up to 97% (e.g., Combi-Blocks catalog code ST-4690) . Fluorination at position 4 introduces electron-withdrawing effects, which can influence reactivity and intermolecular interactions, making it valuable in medicinal chemistry and materials science .

Propiedades

IUPAC Name |

4-fluoro-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVFRSJFKMJRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591955 | |

| Record name | 4-Fluoro-1-benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555155-07-2 | |

| Record name | 4-Fluoro-1-benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Substrate Design

The Friedel-Crafts acylation is a cornerstone for introducing electrophilic groups onto aromatic systems. For 4-fluorobenzofuran-7-carbaldehyde, this method involves activating a benzofuran precursor at the 4-position for formylation. A modified Vilsmeier-Haack reaction is employed, utilizing dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the electrophilic formylating agent. The fluorine atom at the 7-position is introduced prior to formylation via halogenation using hydrogen fluoride (HF) or fluorinating agents like Selectfluor® under inert conditions.

Critical Parameters :

Industrial-Scale Optimization

Industrial protocols emphasize catalytic efficiency and byproduct mitigation. Aluminum chloride (AlCl₃) serves as a Lewis acid to stabilize reactive intermediates, while carbon monoxide (CO) atmospheres suppress oxidative degradation. A representative large-scale synthesis involves:

-

Halogenation : 7-Hydroxybenzofuran is treated with HF in the presence of AlCl₃ at 60°C for 6 hours.

-

Formylation : The fluorinated intermediate reacts with Vilsmeier-Haack reagent (DMF/POCl₃) at 70°C for 12 hours.

Table 1: Friedel-Crafts Acylation Conditions and Outcomes

| Parameter | Halogenation Step | Formylation Step |

|---|---|---|

| Temperature (°C) | 60 | 70 |

| Catalyst | AlCl₃ | POCl₃ |

| Yield (%) | 85 | 72 |

| Key Byproduct | Oligomeric resins | 3-Fluoro isomer |

Halogenation-Formylation Sequential Synthesis

Regioselective Fluorination

Regiochemical control is achieved through directed ortho-metalation (DoM) strategies. Starting with 7-nitrobenzofuran-4-carbaldehyde, the nitro group directs fluorine insertion via nucleophilic aromatic substitution. Lithium diisopropylamide (LDA) deprotonates the 7-position, followed by quenching with N-fluorobenzenesulfonimide (NFSI). Subsequent reduction of the nitro group and oxidation yields the aldehyde.

Advantages :

Formylation via Gattermann-Koch Reaction

The Gattermann-Koch reaction introduces the aldehyde group under acidic conditions. Hydrogen chloride (HCl) and carbon monoxide (CO) facilitate the formation of a formyl cation, which reacts with the fluorinated benzofuran.

Reaction Conditions :

-

Catalyst: AlCl₃ (1.3–1.5 equivalents relative to substrate).

-

Side Reaction Mitigation: Quenching with aqueous HCl minimizes oligomer formation.

Equation :

Cyclization of 2-Hydroxy-4-fluorobenzaldehyde Derivatives

Acylative Cyclization

A patented method involves condensing 2-hydroxy-4-fluorobenzaldehyde with 2-bromohexanoic acid to form the benzofuran ring. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the acyl bromide intermediate, followed by intramolecular cyclization.

Steps :

-

Acylation : 2-Hydroxy-4-fluorobenzaldehyde + 2-bromohexanoic acid → Acylated intermediate.

-

Cyclization : Base-mediated (e.g., triethylamine) ring closure at 80°C for 12 hours.

-

Oxidation : Jones oxidation (CrO₃/H₂SO₄) to convert the side chain to an aldehyde.

Table 2: Cyclization Route Performance

| Parameter | Value |

|---|---|

| Cyclization Yield | 68% |

| Oxidation Yield | 82% |

| Purity (HPLC) | 98.5% |

Tosylation-Activated Cyclization

Activating the carboxylic acid as a tosylate improves reaction kinetics. Tosyl chloride (TsCl) converts the acid to a mixed anhydride, enhancing electrophilicity for cyclization.

Optimized Conditions :

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Friedel-Crafts Acylation | 72 | Moderate | High |

| Halogenation-Formylation | 78 | High | Moderate |

| Cyclization | 68 | Excellent | Low |

-

Friedel-Crafts Acylation : Preferred for industrial scalability but requires rigorous byproduct control.

-

Halogenation-Formylation : Superior regioselectivity, though high-pressure CO demands specialized equipment.

-

Cyclization Routes : Ideal for small-scale synthesis with complex substrates but lower overall yields .

Análisis De Reacciones Químicas

4-Fluorobenzofuran-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Aplicaciones Científicas De Investigación

Chemistry

4-Fluorobenzofuran-7-carbaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure enables researchers to explore new chemical pathways and reactions. It can undergo:

- Oxidation: Transforming into corresponding carboxylic acids.

- Reduction: Converting the aldehyde group into alcohols.

- Substitution Reactions: The fluorine atom can be replaced with other functional groups, facilitating the development of new compounds with tailored properties .

Biology

The compound is being investigated for its potential biological activities. Studies suggest that fluorinated compounds like this compound may interact with biological systems in significant ways:

- Anticancer Research: It has been noted that fluorinated compounds can induce apoptosis in cancer cells by activating specific cellular pathways. The unique structure of this compound may enhance its efficacy as an anticancer agent .

- Biological Interactions: The presence of fluorine can influence the compound's reactivity and binding affinity to various biological molecules, making it a subject of interest in drug design .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties can enhance the performance of final products, particularly in fields requiring high-performance materials or advanced chemical processes.

Case Study 1: Anticancer Activity

Research has demonstrated that benzofuran derivatives exhibit significant anticancer properties. A study investigating various benzofuran compounds found that those containing fluorinated groups showed enhanced cytotoxicity against several cancer cell lines, including MCF-7 and A549. This suggests that this compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Biological Interactions

In another study focused on the interaction of fluorinated compounds with biological targets, it was shown that these compounds could effectively inhibit specific enzymes involved in cancer progression. The aldehyde group in this compound allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to therapeutic effects against various diseases .

Mecanismo De Acción

The mechanism of action of 4-Fluorobenzofuran-7-carbaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. For example, in anticancer research, fluorinated compounds have been shown to induce cell death by apoptosis through the activation of specific cellular pathways . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, potentially altering their function and activity .

Comparación Con Compuestos Similares

Structural Analogs

Key structural analogs include fluorinated and non-fluorinated benzofuran carbaldehydes, differing in substituent positions and functional groups. A comparative analysis is provided below:

Physicochemical Properties

- Electronic Effects : Fluorine’s electron-withdrawing nature in this compound enhances the electrophilicity of the aldehyde group compared to methoxy-substituted analogs (e.g., 7-Methoxybenzofuran-4-carbaldehyde), which exhibit electron-donating effects .

- Reactivity : The aldehyde group’s position influences accessibility in nucleophilic reactions. For instance, this compound’s aldehyde at position 7 may sterically hinder reactions compared to 5-Fluorobenzofuran-3-carbaldehyde, where the aldehyde is at position 3 .

- Solubility : Fluorination generally reduces solubility in polar solvents compared to hydroxyl or methoxy derivatives .

Research Findings and Data

Price and Availability

- This compound is priced at €778.00/g (1g scale), significantly higher than non-fluorinated analogs due to fluorine incorporation challenges .

- 5-Fluorobenzofuran-3-carbaldehyde costs €1,078.00/g (1g), reflecting its complex synthesis .

Actividad Biológica

4-Fluorobenzofuran-7-carbaldehyde (C9H5FO2) is an organic compound notable for its structural features, including a fluorine atom at the 4-position and an aldehyde group at the 7-position of the benzofuran ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The synthesis of this compound can be achieved through several methods, including reactions involving 4-fluorophenol and 4-formylbenzofuran. The compound's unique structure allows for diverse chemical reactions such as oxidation, reduction, and substitution, which are crucial for its application in biological systems.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound's reactivity and binding affinity to various biological molecules. Research indicates that fluorinated compounds can induce apoptosis in cancer cells by activating specific cellular signaling pathways .

Anticancer Activity

Several studies have explored the anticancer potential of fluorinated benzofuran derivatives, including this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often range from low micromolar to sub-micromolar concentrations .

- Mechanistic Insights : Molecular docking studies suggest that these compounds interact with tubulin, inhibiting microtubule formation, which is critical for cancer cell division. This interaction leads to cell cycle arrest and subsequent apoptosis .

Antimicrobial Activity

Research has also indicated that derivatives of benzofuran, including this compound, possess antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting bacterial growth .

Case Studies and Research Findings

- Anticancer Studies : A study involving a series of fluorinated indole derivatives demonstrated that structural modifications significantly affect their anticancer activities. Compounds with electron-withdrawing groups like fluorine showed enhanced potency against cancer cell lines compared to their non-fluorinated counterparts .

- Molecular Docking Studies : Docking simulations have confirmed that this compound binds effectively to target proteins involved in cancer progression, supporting its potential use as a lead compound in drug development .

- Cytotoxicity Assessments : In cytotoxicity assays using human cell lines (HuH7 and HEK293), no significant cell death was observed at effective concentrations of related compounds, indicating a favorable safety profile for further development .

Summary Table of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing 4-Fluorobenzofuran-7-carbaldehyde?

Methodological Answer:

The synthesis typically involves cyclization of fluorinated precursors. A common approach includes:

Benzofuran Core Formation : Start with a substituted benzofuran derivative, such as 7-hydroxybenzofuran, and introduce fluorine via electrophilic substitution using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) .

Aldehyde Functionalization : Oxidize a methyl group at the 7-position using oxidizing agents (e.g., MnO₂ or CrO₃) under controlled conditions.

Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Validate intermediates via TLC or HPLC .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent degradation.

Intermediate: How can structural characterization be performed for this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement. Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Validate bond angles and torsion parameters against DFT calculations .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts to fluorobenzaldehyde analogs (e.g., δ ~9.8 ppm for aldehyde proton) .

- IR : Confirm C=O stretch at ~1680 cm⁻¹ and C-F vibration at ~1250 cm⁻¹ .

Advanced: How to design in vitro pharmacological assays for evaluating bioactivity?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors with known benzofuran interactions (e.g., kinases, GPCRs). Use molecular docking (AutoDock Vina) to predict binding modes .

- Assay Conditions :

- Dose Range : Test 0.1–100 µM in triplicate. Include positive controls (e.g., staurosporine for kinase inhibition).

- Data Normalization : Express activity as % inhibition relative to vehicle controls. Use ANOVA for statistical significance .

Advanced: How to resolve contradictions in reactivity or spectroscopic data?

Methodological Answer:

- Root-Cause Analysis :

- Collaborative Verification : Share raw data (NMR FIDs, crystallographic .cif files) via repositories like Zenodo to enable peer validation .

Intermediate: How to validate analytical methods for quantifying this compound?

Methodological Answer:

- HPLC Validation :

- Column : C18, 5 µm, 250 × 4.6 mm.

- Mobile Phase : Acetonitrile/water (70:30 v/v), 1.0 mL/min.

- Validation Parameters :

- Linearity (R² > 0.99 over 1–100 µg/mL).

- LOD/LOQ: Determine via signal-to-noise (3:1 and 10:1) .

Advanced: What computational strategies predict reactivity in fluorinated benzofurans?

Methodological Answer:

- Reactivity Modeling :

- Fukui Functions : Calculate using Gaussian09 to identify nucleophilic/electrophilic sites.

- Solvent Effects : Simulate with COSMO-RS to assess polarity impacts on aldehyde reactivity.

- Docking Studies : Use PyRx for virtual screening against targets like COX-2 or CYP450 .

Intermediate: How to assess stability under varying pH and temperature?

Methodological Answer:

- Stability Protocol :

- Prepare solutions in buffers (pH 2–12).

- Incubate at 25°C, 40°C, and 60°C for 24–72 hours.

- Monitor degradation via UV-Vis (λ = 270 nm) or LC-MS.

- Kinetic Analysis : Fit data to first-order decay models; calculate t₁/₂ .

Advanced: How to interpret ambiguous crystallographic data for fluorinated derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.